2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromeno and pyrimidine rings, along with the thione group, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of action
The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are used on several therapeutic targets .
Biochemical pathways
Pyridopyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction, protein synthesis, cell division, and other cellular processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of action
Pyridopyrimidines can have a variety of effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity and leading to a decrease in tetrahydrofolate levels. This interaction is crucial for its potential use as an anticancer agent, as rapidly dividing cancer cells require high levels of tetrahydrofolate for DNA replication .
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione on various cell types and cellular processes have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the levels of reactive oxygen species . Additionally, it affects cell signaling pathways such as the ERK (extracellular signal-regulated kinase) pathway, leading to the downregulation of ERK2 protein and inhibition of ERK phosphorylation . These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and reducing tetrahydrofolate levels . This inhibition leads to a decrease in DNA synthesis and repair, ultimately resulting in cell death. Additionally, the compound induces oxidative stress by increasing the levels of reactive oxygen species, which further contributes to its cytotoxic effects . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and activity of the compound can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which the toxic effects outweigh the therapeutic benefits . These findings highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for its metabolism . The effects of the compound on metabolic flux and metabolite levels are still being studied, but preliminary findings suggest that it can alter the levels of key metabolites involved in cell proliferation and survival .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the localization and accumulation of the compound in target tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic pathways . In the nucleus, it can bind to DNA and affect gene expression . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the biological activity and therapeutic potential of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and a suitable nucleophile.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Carbonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-one: Similar structure but with a carbonyl group instead of a thione group.
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-sulfoxide: Oxidized form with a sulfoxide group.
Uniqueness
The presence of the thione group in 2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can enhance its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-5-4-6-12-9-14-19(25-17(11)12)21-18(22-20(14)26)13-7-8-15(23-2)16(10-13)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYFCFDORREDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.